N-(4-methyl-1,3-thiazol-2-yl)-4-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine N-(4-methyl-1,3-thiazol-2-yl)-4-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.: 1823183-66-9
VCID: VC3031294
InChI: InChI=1S/C17H14N6S2/c1-10-9-24-17(20-10)23-16-19-7-5-13(22-16)14-11(2)21-15(25-14)12-4-3-6-18-8-12/h3-9H,1-2H3,(H,19,20,22,23)
SMILES: CC1=CSC(=N1)NC2=NC=CC(=N2)C3=C(N=C(S3)C4=CN=CC=C4)C
Molecular Formula: C17H14N6S2
Molecular Weight: 366.5 g/mol

N-(4-methyl-1,3-thiazol-2-yl)-4-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine

CAS No.: 1823183-66-9

Cat. No.: VC3031294

Molecular Formula: C17H14N6S2

Molecular Weight: 366.5 g/mol

* For research use only. Not for human or veterinary use.

N-(4-methyl-1,3-thiazol-2-yl)-4-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine - 1823183-66-9

Specification

CAS No. 1823183-66-9
Molecular Formula C17H14N6S2
Molecular Weight 366.5 g/mol
IUPAC Name 4-methyl-N-[4-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)pyrimidin-2-yl]-1,3-thiazol-2-amine
Standard InChI InChI=1S/C17H14N6S2/c1-10-9-24-17(20-10)23-16-19-7-5-13(22-16)14-11(2)21-15(25-14)12-4-3-6-18-8-12/h3-9H,1-2H3,(H,19,20,22,23)
Standard InChI Key QGNWVJPMILLZRW-UHFFFAOYSA-N
SMILES CC1=CSC(=N1)NC2=NC=CC(=N2)C3=C(N=C(S3)C4=CN=CC=C4)C
Canonical SMILES CC1=CSC(=N1)NC2=NC=CC(=N2)C3=C(N=C(S3)C4=CN=CC=C4)C

Introduction

Chemical Structure and Properties

Molecular Structure

N-(4-methyl-1,3-thiazol-2-yl)-4-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine contains multiple heterocyclic rings, including two thiazole moieties, a central pyrimidine ring, and a pyridine substituent. The compound features a characteristic 2-aminopyrimidine core that serves as a connecting node between the two thiazole rings . One thiazole ring (4-methyl-1,3-thiazol-2-yl) is directly attached to the amino group of the pyrimidine, while the second thiazole (4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl) is connected at the 4-position of the pyrimidine ring .

This structural arrangement creates a unique molecular framework with multiple nitrogen atoms positioned for potential hydrogen bonding interactions, which may contribute to its binding affinity with target proteins. The presence of the pyridin-3-yl group attached to the second thiazole ring adds further complexity to the structure and may influence its biological activity profile.

Physical and Chemical Properties

The compound N-(4-methyl-1,3-thiazol-2-yl)-4-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine has the following key properties:

PropertyValue
Molecular FormulaC17H15N7S2
Molecular Weight366.5 g/mol
CAS Number1823183-66-9
PubChem CID91664248
Alternative Name4-methyl-N-[4-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)pyrimidin-2-yl]-1,3-thiazol-2-amine
Physical StateSolid (predicted)
Creation DateMarch 27, 2015
Last ModifiedMarch 1, 2025

The compound's structure contains multiple hydrogen bond acceptors (nitrogen atoms) and donors (N-H groups), which likely influence its solubility profile and potential for protein binding interactions . The presence of two thiazole rings and a pyridine moiety contributes to the compound's aromaticity and potential π-stacking interactions in biological systems.

Synthesis and Preparation Methods

Key Reaction Steps and Conditions

Based on related synthetic methodologies, the preparation of N-(4-methyl-1,3-thiazol-2-yl)-4-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine likely involves several key reaction steps:

  • Formation of the thiazole rings: This typically involves the reaction of α-haloketones with thiourea derivatives under controlled conditions. For example, 2-bromo-1-cyclopropylethanone has been reacted with 1-methylthiourea to form 4-cyclopropyl-N-methylthiazol-2-amine intermediates .

  • Pyrimidine ring formation: The central pyrimidine ring is often constructed through the reaction of enaminones with guanidine derivatives. This reaction can be catalyzed under microwave irradiation conditions to improve yields and reaction times .

  • Final coupling steps: The complete molecular framework is assembled through careful coupling of the prepared intermediates, potentially involving metal-catalyzed cross-coupling reactions or nucleophilic substitution processes.

Oxidation steps using reagents such as manganese dioxide (MnO2) in chloroform under reflux conditions may be employed for certain intermediate transformations, as demonstrated in the preparation of related compounds .

Biological Activity and Mechanism of Action

Structure-Activity Relationships

The biological activity of N-(4-methyl-1,3-thiazol-2-yl)-4-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine is likely influenced by several key structural features that have been identified in related compounds:

  • The 2-aminopyrimidine core: This structural element is common in numerous kinase inhibitors and serves as a critical pharmacophore for binding to the ATP-binding pocket of protein kinases .

  • Thiazole rings: The presence of thiazole moieties enhances selectivity for specific kinase targets. In related compounds, the thiazole substitution pattern significantly impacts potency and selectivity profiles .

  • Pyridine substituent: The positioning of the pyridine ring can influence interactions with specific amino acid residues in the target protein. For example, in related compounds, a pyridinyl nitrogen atom has been shown to interact with histidine residues (such as His95 in CDK4 or His100 in CDK6) via water-bridged hydrogen bonds .

  • Methyl substituents: The methyl groups on both thiazole rings may contribute to optimal fitting within hydrophobic pockets of the target protein binding site.

Studies on analogous compounds have demonstrated that modifications to the heterocyclic rings can dramatically affect activity. For instance, compounds with a nitrogen atom at the 5-position of certain rings showed decreased activity, likely due to unfavorable conformational changes or electronic effects .

ParameterRelated CompoundsNotes
Ki (CDK4)1-34 nMInhibition constants for structurally similar compounds
Ki (CDK6)34 nMDemonstrates dual CDK4/6 inhibition
SelectivityHighOver CDK1, CDK2, CDK7, and CDK9
GI5023 nMAgainst MV4-11 cell line for similar compounds
Cell Cycle EffectG1 accumulationConcentration-dependent effect, reaching 85% G1 population at 0.40 μM compared to 61% in untreated cells

The inhibitory mechanism likely involves competitive binding at the ATP-binding site of the target kinases, preventing ATP from binding and thereby inhibiting the kinase activity. The compound's structural features suggest it may achieve selectivity for CDK4/6 over other CDKs through specific interactions with non-conserved amino acid residues within the binding pocket .

Structural Conformations and Binding Interactions

Key Conformational States

The molecular architecture of N-(4-methyl-1,3-thiazol-2-yl)-4-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine allows for multiple potential conformational states that may influence its biological activity. Based on studies of related compounds, several conformational factors may be relevant:

  • The orientation of the thiazole rings relative to the central pyrimidine core affects the three-dimensional presentation of key binding elements.

  • Rotation around the bond connecting the pyridin-3-yl group to the thiazole ring can result in different conformational states with varying activity profiles.

  • The positioning of the N-H bond in the aminopyrimidine moiety influences hydrogen bonding capabilities with target proteins.

Research on similar compounds has identified that certain conformational states may be more favorable for biological activity than others. For example, compounds with specific nitrogen atom positions that create sulfur-nitrogen nonbonding interactions can exhibit altered activity profiles . These interactions can stabilize certain conformations and directly impact binding affinity to target proteins.

Molecular Interactions with Target Proteins

The binding of N-(4-methyl-1,3-thiazol-2-yl)-4-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine to target proteins likely involves multiple types of molecular interactions. Based on structural studies of related compounds, these may include:

  • Hydrogen bonding: The multiple nitrogen atoms within the structure can form hydrogen bonds with specific amino acid residues in the target protein binding pocket. The aminopyrimidine moiety, in particular, often serves as both a hydrogen bond donor and acceptor in kinase inhibitors .

  • Hydrophobic interactions: The methyl substituents and aromatic rings contribute to hydrophobic interactions within complementary pockets of the target protein.

  • π-stacking interactions: The aromatic thiazole and pyridine rings can engage in π-stacking interactions with aromatic amino acid side chains in the target protein.

  • Water-mediated interactions: As observed with structurally similar compounds, water molecules can serve as bridges for hydrogen bonding networks between the inhibitor and protein residues. For example, pyridinyl nitrogen atoms in related compounds interact with histidine residues via water bridges .

These molecular interactions collectively contribute to the compound's binding affinity and selectivity profile, potentially making it a potent and selective inhibitor of its target proteins.

Research Applications and Future Perspectives

Current Research Status

N-(4-methyl-1,3-thiazol-2-yl)-4-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine has been identified and registered in chemical databases such as PubChem (CID: 91664248) . While specific research focusing on this exact compound is limited in the available search results, it belongs to a class of compounds that has been extensively investigated for anticancer properties.

The current research on this compound appears to be in the early stages, with structural characterization and preliminary biological evaluation. Its inclusion in chemical databases suggests it may be part of screening libraries or targeted synthesis programs focused on developing novel kinase inhibitors.

Challenges and Future Research Directions

Several challenges and opportunities exist for future research on N-(4-methyl-1,3-thiazol-2-yl)-4-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine:

  • Complete biological characterization: Comprehensive evaluation of the compound's activity against a panel of kinases and other potential targets is needed to fully understand its biological profile.

  • Pharmacokinetic optimization: Investigation of the compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties would be essential for any therapeutic development.

  • Structure-based design: Co-crystallization studies with target proteins could provide valuable insights for structure-based optimization of the compound and related derivatives.

  • Synthesis optimization: Development of efficient and scalable synthetic routes would be necessary for any large-scale production or commercialization efforts.

  • Resistance mechanisms: If developed as a therapeutic agent, understanding potential resistance mechanisms would be crucial for effective clinical application.

Future research directions might include focused medicinal chemistry campaigns to optimize the compound's properties, detailed mechanistic studies to elucidate its precise mode of action, and exploration of its efficacy in relevant disease models, particularly in cancer.

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